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Compound of Interest

(2-Methoxyethyl)hydrazine
Compound Name:
hydrochloride

Cat. No.: B1428235

This in-depth technical guide provides a comprehensive overview of the computational
chemistry and modeling approaches for (2-Methoxyethyl)hydrazine hydrochloride. Tailored
for researchers, scientists, and professionals in drug development, this document delves into
the theoretical underpinnings and practical applications of computational methods to elucidate
the molecular properties and reactive behavior of this versatile chemical entity.

Introduction

(2-Methoxyethyl)hydrazine and its hydrochloride salt are compounds of significant interest in
organic synthesis and medicinal chemistry.[1] The presence of a hydrazine moiety attached to
a methoxyethyl group imparts unique chemical properties and reactivity compared to other
hydrazine derivatives.[1] These compounds serve as crucial intermediates in the synthesis of
various chemical entities, including those with potential therapeutic applications, such as in
cancer treatment.[1] Understanding the molecule's electronic structure, conformational
landscape, and interaction potential is paramount for its effective application. Computational
chemistry and molecular modeling offer powerful tools to investigate these aspects at a
molecular level, providing insights that can guide experimental design and accelerate
discovery.[2][3]

This guide will explore the key computational methodologies, from quantum mechanics to
molecular dynamics, that can be applied to (2-Methoxyethyl)hydrazine hydrochloride. We
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will discuss the causality behind the choice of specific computational protocols and provide
step-by-step workflows for their implementation.

Molecular Properties of (2-Methoxyethyl)hydrazine
Hydrochloride

A thorough understanding of the fundamental physicochemical properties of (2-
Methoxyethyl)hydrazine hydrochloride is the starting point for any computational study.
These properties, summarized in the table below, inform the parameterization of molecular
models and provide a basis for validating computational results.

Property Value Source

Molecular Formula C3H12CI2N20 PubChem[4]

Molecular Weight 163.04 g/mol PubChem|[4]
2-

IUPAC Name methoxyethylhydrazine;dihydro  PubCheml[4]
chloride

Canonical SMILES COCCNN Smolecule[1]

IBELBRDFPCFICX-
InChl Key Smolecule[1]
UHFFFAOYSA-N

Topological Polar Surface Area  47.3 A2 PubChem[5]
Complexity 24.8 PubChem[5]
Hydrogen Bond Donor Count 2 PubChem|[6]
Hydrogen Bond Acceptor

3 PubChem|[6]
Count
Rotatable Bond Count 3 PubChem|6]

Part 1: Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the electronic structure,
reactivity, and spectroscopic properties of a molecule. For a relatively small molecule like (2-
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Methoxyethyl)hydrazine hydrochloride, high-level QM methods can be employed to achieve
high accuracy.

Theoretical Background

Density Functional Theory (DFT) is a widely used QM method that offers a good balance
between accuracy and computational cost.[7] It is particularly well-suited for studying the
ground-state properties of molecules. For more accurate energy calculations, especially for
reaction barriers, methods like Mgller-Plesset perturbation theory (MP2) or Coupled Cluster
(CCSD(T)) can be utilized, though they are more computationally demanding.[8][9]

The choice of basis set is also crucial. A basis set like 6-311++G(d,p) is often a good starting
point, providing a flexible description of the electron density.[7]

Experimental Protocol: Geometry Optimization and
Frequency Calculation

This protocol outlines the steps to perform a geometry optimization and frequency calculation
for (2-Methoxyethyl)hydrazine hydrochloride using a QM software package (e.g., Gaussian,
ORCA).

e Input Structure Generation:
o Build the 3D structure of (2-Methoxyethyl)hydrazine.

o Protonate the hydrazine nitrogens to represent the dihydrochloride salt. Place two chloride
counter-ions in the vicinity.

o Perform an initial rough geometry optimization using a molecular mechanics force field
(e.g., UFF) to get a reasonable starting geometry.

e QM Input File Preparation:
o Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

o Define the charge (0 for the neutral molecule, +2 for the dication) and multiplicity (singlet
for the ground state).
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o Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
o Execution and Analysis:
o Run the QM calculation.

o Verify that the optimization converged successfully and that the frequency calculation
yields no imaginary frequencies, confirming a true energy minimum.

o Analyze the output to obtain the optimized geometry, electronic energy, dipole moment,

and vibrational frequencies.

Visualizing the Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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